3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
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Overview
Description
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring the synthesis of furanoid esters from naturally occurring unsaturated fatty esters. This research demonstrates methods to obtain isomeric C18-furanoid esters, which are valuable in various chemical applications (Jie & Lam, 1977).
Applications in Cancer Research
- Polyphenol-linoleates derived from natural polyphenols have been synthesized, where compounds similar to 3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate were tested for anti-tumor activities. This research is significant in exploring potential cancer treatments (Mustafa et al., 2007).
Study of Autoxidation
- The compound has been used to identify autoxidation products of a similar furan fatty acid ester, methyl 9,12-epoxyoctadeca-9,11-dienoate. Understanding the autoxidation process is crucial for assessing the stability and longevity of fatty acid esters in various applications (Sehat et al., 1998).
Investigations in Lipid Chemistry
- Research on the synthesis of 9,12-epoxyoctadeca-9,11-dienoic acid and its derivatives provides insights into the properties and potential applications of similar compounds in lipid chemistry (Alaiz et al., 1988).
Relevance in Material Science
- Studies have also been conducted on the synthesis of oxygenated fatty acid esters from santalbic acid ester, demonstrating the potential of these compounds in material science and industrial applications (Pasha & Ahmad, 1993).
Properties
CAS No. |
168482-44-8 |
---|---|
Molecular Formula |
C41H76O5 |
Molecular Weight |
649.054 |
IUPAC Name |
(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) 14,16-dimethyloctadecanoate |
InChI |
InChI=1S/C41H76O5/c1-5-7-8-9-10-11-12-13-14-15-16-20-23-26-29-32-40(43)45-35-39(42)36-46-41(44)33-30-27-24-21-18-17-19-22-25-28-31-38(4)34-37(3)6-2/h10-11,13-14,37-39,42H,5-9,12,15-36H2,1-4H3 |
InChI Key |
WFTOOGFFSZCCNW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)CC(C)CC)O |
Synonyms |
(Z,Z)-9,12-Octadecadienoic acid, 3-[(14,16- dimethyl-1-oxooctadecyl)oxy]-2-hydroxy-propyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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